

# Dubamine: A Technical Overview of its Chemical Structure and Synthetic Pathway

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## Compound of Interest

Compound Name: *Dubamine*

Cat. No.: *B1209130*

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For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the chemical structure and synthesis of **Dubamine**. However, a thorough review of publicly available scientific literature reveals a significant lack of specific data regarding its biological activity, mechanism of action, and associated signaling pathways. Therefore, the section on potential biological activities is based on the known pharmacological profiles of the broader class of quinoline derivatives to which **Dubamine** belongs. All information should be critically evaluated and supplemented with further experimental investigation.

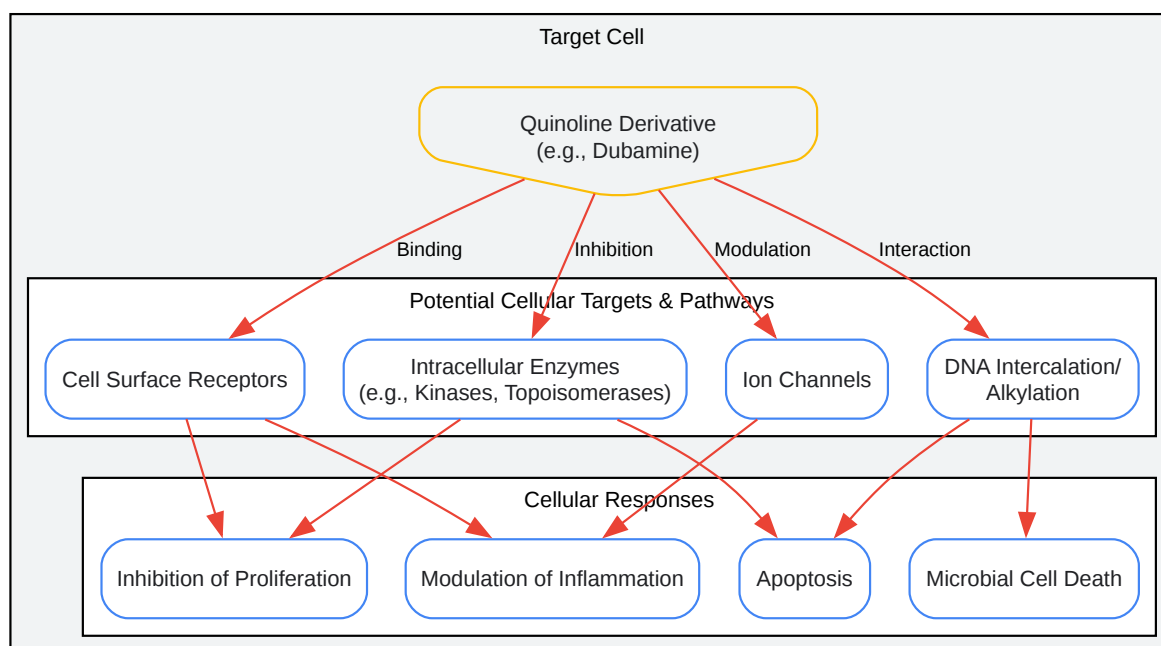
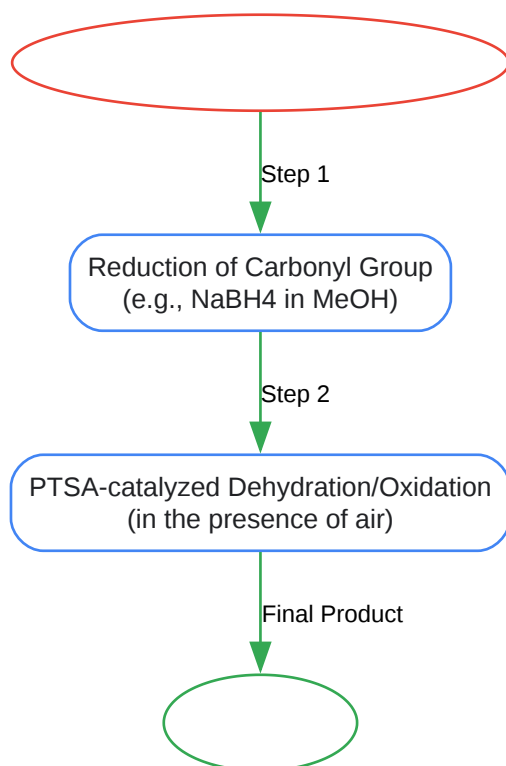
## Chemical Structure and Properties of Dubamine

**Dubamine**, with the IUPAC name 2-(1,3-benzodioxol-5-yl)quinoline, is a heterocyclic aromatic organic compound.<sup>[1]</sup> Its structure is characterized by a quinoline ring system linked to a 1,3-benzodioxole group.

The key structural features include:

- A quinoline core, which is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring.
- A 1,3-benzodioxole moiety, also known as a methylenedioxyphenyl group, attached at the 2-position of the quinoline ring.

A 2D representation of the chemical structure of **Dubamine** is provided below:



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## References

- 1. Dubamine | C<sub>16</sub>H<sub>11</sub>NO<sub>2</sub> | CID 360322 - PubChem [pubchem.ncbi.nlm.nih.gov]
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